molecular formula C16H18N2OS B2494608 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide CAS No. 2034448-74-1

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide

Cat. No. B2494608
CAS RN: 2034448-74-1
M. Wt: 286.39
InChI Key: QAPIOUOIHKVNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide:

Pharmaceutical Development

This compound has shown potential in pharmaceutical research due to its unique structure, which combines a thiophene ring with a pyridine moiety. These structural features are often associated with bioactive properties, making it a candidate for drug development. Research has indicated its potential in developing new therapeutic agents, particularly in targeting specific receptors or enzymes involved in various diseases .

Antioxidant Properties

The presence of the thiophene and pyridine rings in the compound suggests it may possess significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to numerous chronic diseases, including cancer and neurodegenerative disorders. Studies have explored its ability to scavenge free radicals and reduce oxidative damage in biological systems .

Anti-inflammatory Applications

Compounds containing thiophene and pyridine rings have been investigated for their anti-inflammatory effects. This compound could potentially inhibit key enzymes and pathways involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This makes it a promising candidate for developing anti-inflammatory drugs .

Fungicidal Activity

Research has shown that derivatives of thiophene and pyridine exhibit fungicidal properties. This compound could be explored for its effectiveness against various fungal pathogens, which is essential in agriculture and medicine. Its potential to inhibit fungal growth could lead to the development of new fungicides for crop protection and antifungal treatments .

Catalysis in Organic Synthesis

The compound’s structure makes it a potential catalyst in organic synthesis. Its ability to facilitate various chemical reactions, such as C-H activation and cross-coupling reactions, can be valuable in creating complex organic molecules. This application is particularly relevant in the synthesis of pharmaceuticals and fine chemicals .

Material Science

In material science, the compound could be used in the development of new materials with specific properties. For instance, its incorporation into polymers or other materials could enhance their electrical conductivity, thermal stability, or mechanical strength. This application is significant in developing advanced materials for electronics, coatings, and other industrial uses .

Biological Imaging

The compound’s unique structure may also be useful in biological imaging. By modifying it with fluorescent or radioactive labels, it could serve as a probe for imaging specific biological targets. This application is crucial in medical diagnostics and research, allowing for the visualization of cellular processes and disease states .

Environmental Applications

Lastly, the compound could be explored for environmental applications, such as in the detection and removal of pollutants. Its chemical properties might enable it to bind with and neutralize harmful substances in the environment, contributing to pollution control and environmental remediation efforts .

These applications highlight the versatility and potential of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide in various scientific fields. Each application leverages different aspects of its chemical structure, demonstrating its broad utility in research and development.

If you have any specific area you would like to delve deeper into, feel free to let me know!

Molecules BMC Chemistry MDPI BMC Chemistry RSC MDPI

properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-16(13-3-1-2-4-13)18-10-12-5-7-17-15(9-12)14-6-8-20-11-14/h5-9,11,13H,1-4,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPIOUOIHKVNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.